Cisatracurium besylate is a synthetic, non-depolarizing neuromuscular blocking agent (NMBA). It is a benzylisoquinolinium compound and a stereoisomer of atracurium []. Cisatracurium besylate is used in scientific research to induce muscle relaxation in a variety of animal models. This allows researchers to study a variety of physiological processes, such as muscle contraction, nerve conduction, and the effects of various drugs and toxins on the neuromuscular system.
Cisatracurium besylate is a neuromuscular blocking agent used primarily in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. It is a stereoisomer of atracurium besylate, characterized by its specific cis configuration that enhances its pharmacological profile. The compound is derived from the natural alkaloid tetrahydropapaverine and is notable for its unique mechanism of action, which involves the blockade of neuromuscular transmission at the neuromuscular junction.
Cisatracurium besylate is synthesized from tetrahydropapaverine, a compound obtained from opium poppy derivatives. It belongs to the class of compounds known as non-depolarizing neuromuscular blockers, which are used to induce muscle paralysis during surgical procedures. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (1R-cis)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-benzyloxycarbonylethyl-isoquinolinium benzenesulfonate.
Cisatracurium besylate can be synthesized through various methods, primarily involving multi-step organic reactions. One effective method includes:
The synthesis process often employs palladium on carbon as a catalyst in certain steps to facilitate reactions while minimizing byproducts. Additionally, high-performance liquid chromatography (HPLC) is frequently used for purification and analysis of the final product to ensure high purity levels.
Cisatracurium besylate has a complex molecular structure characterized by multiple chiral centers. Its structural formula can be represented as follows:
Cisatracurium besylate participates in several chemical reactions relevant for its synthesis and degradation:
The stability of cisatracurium besylate can be monitored using HPLC methods that allow for simultaneous determination of degradation products alongside the active compound.
Cisatracurium besylate works by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, leading to muscle paralysis.
The pharmacokinetics of cisatracurium indicate that it undergoes spontaneous degradation at physiological pH through a process called ester hydrolysis, leading to inactive metabolites that are eliminated from the body.
Cisatracurium besylate is primarily used in clinical settings for:
Neuromuscular Blocking Agents (NMBAs) are pharmacologic compounds that induce skeletal muscle paralysis by disrupting neurotransmission at the neuromuscular junction (NMJ). Their primary clinical applications include facilitating endotracheal intubation, optimizing surgical conditions, and assisting mechanical ventilation in critical care settings. NMBAs achieve paralysis by competitively or non-competitively inhibiting acetylcholine (ACh) binding to nicotinic receptors (nAChRs) on the postsynaptic membrane of the NMJ, thereby preventing depolarization and muscle contraction [4] [7].
NMBAs are categorized into two mechanistic classes based on their interaction with nAChRs:
Depolarizing Agents:
Non-Depolarizing Agents:
Table 1: Comparative Pharmacology of NMBA Classes
Property | Depolarizing Agents | Non-Depolarizing Agents |
---|---|---|
Mechanism | Agonist-induced depolarization | Competitive antagonism |
Receptor Binding | Persistent | Transient |
Prototype Agent | Succinylcholine | Rocuronium (steroidal); Cisatracurium (benzylisoquinolinium) |
Primary Metabolism | Plasma cholinesterase | Hofmann elimination (benzylisoquinoliniums) or hepatic (steroidals) |
Reversal Agents | None | Neostigmine, sugammadex (steroidals) |
The benzylisoquinolinium class emerged from efforts to develop NMBAs with predictable metabolism and minimal side effects. Key milestones include:
Atracurium Besylate:
Cisatracurium Besylate:
Table 2: Key Properties of Cisatracurium Besylate
Property | Detail |
---|---|
Chemical Name | [1R-[1α,2α(1'R,2'R)]]-2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dibenzenesulfonate |
Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ |
Molecular Weight | 1243.5 g/mol |
Isomeric Purity | 1R-cis,1'R-cis isomer of atracurium |
Metabolism | Hofmann elimination (80%); forms laudanosine and monoquaternary acrylate |
Elimination Half-life | 22–29 minutes |
Chemical Advancements:
Impact on Critical Care:
Cisatracurium’s organ-independent metabolism and cardiovascular stability validated the benzylisoquinolinium design. Its introduction marked a shift toward safer intermediate-duration NMBAs for ICU use, particularly in ARDS where studies show mortality reduction (RR 0.72) and barotrauma prevention [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7